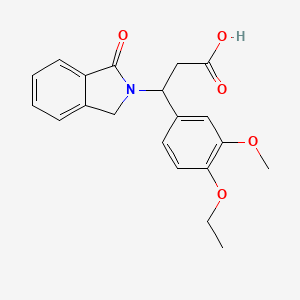

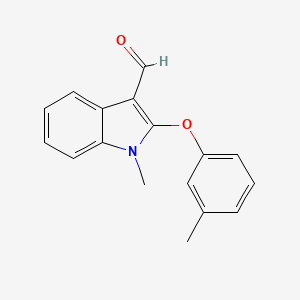

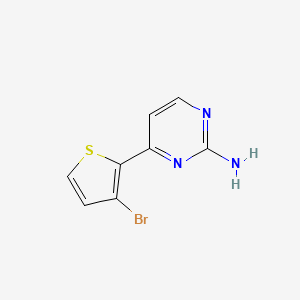

![molecular formula C14H11N3O2 B1303321 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 54970-96-6](/img/structure/B1303321.png)

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Overview

Description

“7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 54970-96-6. It has a molecular weight of 253.26 . This compound is considered a bioactive scaffold and has been well-studied in the past decade due to its potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine”, has been well-studied. The synthetic pathways are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . An effective pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid is accomplished in solventless conditions .Molecular Structure Analysis

The molecular structure of “7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” is represented by the linear formula C14H11N3O2 . The InChI code for this compound is 1S/C14H11N3O2/c1-10-5-6-16-9-13(15-14(16)7-10)11-3-2-4-12(8-11)17(18)19/h2-9H,1H3 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications. The synthesis of these compounds has been well studied in the past decade because of its importance as a bioactive scaffold . The products’ substitution pattern is explained by concurrent ketimine and Ortoleva–King type reaction intermediate transformations .Physical And Chemical Properties Analysis

The compound has a melting point range of 178 - 180 degrees Celsius . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Catalytic Activity in Oxidation Reactions

Evaluation of catalytic activity of imidazolo[1,2-a]pyridine derivatives : A study investigated the catalytic activities of various heterocyclic compounds, including 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine, for the oxidation of catechol to o-quinone. These compounds, when combined with certain transition metals, demonstrated effective catalysis, suggesting their potential use in oxidation reactions and possibly other chemical processes (Saddik et al., 2012).

Anti-Cancer Properties

Novel selenylated imidazo[1,2-a]pyridines for breast cancer chemotherapy : A variant of 7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine demonstrated significant cytotoxicity against breast cancer cells. These compounds showed promising anti-cancer activities, including inhibition of cell proliferation, DNA cleavage, and induction of apoptosis, highlighting their potential in cancer therapy (Almeida et al., 2018).

Synthetic Applications

An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives : Research demonstrated an efficient methodology to synthesize N-fused heterocyclic compounds, including derivatives of imidazo[1,2-a]pyridine, indicating the relevance of these compounds in the synthesis of complex molecular structures (Hosseini & Bayat, 2019).

Photophysical Properties

Spectroscopic and Computational Study on New Blue Emitting ReL(CO)3Cl Complexes Containing Pyridylimidazo[1,5‐a]pyridine Ligands : This research explored the structural and photophysical properties of complexes involving imidazo[1,2-a]pyridine derivatives. The study sheds light on the potential use of these compounds in photophysical applications due to their unique light-emitting properties (Garino et al., 2008).

Antiproliferative Activity

Pyrrolo-imidazo[1,2-a]pyridine Scaffolds through a Sequential Coupling of N-tosylhydrazones with Imidazopyridines and Reductive Cadogan Annulation : The study describes a method for generating pyrrolo-imidazo[1,2-a]pyridine derivatives with notable antiproliferative activity against human cancer cell lines, indicating the therapeutic potential of these compounds (Zhang et al., 2019).

Future Directions

The future directions for “7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine” and similar compounds could involve further exploration of their potential pharmaceutical applications, given their bioactive scaffold properties . Additionally, the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes could be another area of focus .

properties

IUPAC Name |

7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-10-5-6-16-9-13(15-14(16)7-10)11-3-2-4-12(8-11)17(18)19/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQYLKVDBSTLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377224 | |

| Record name | 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

CAS RN |

54970-96-6 | |

| Record name | 7-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

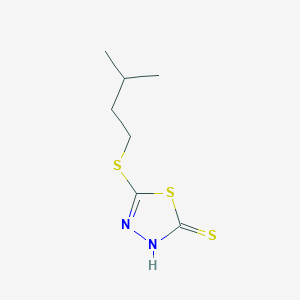

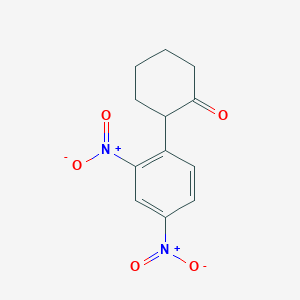

![5-Amino-2-[(4-methoxyphenyl)sulfanyl]-benzenecarbonitrile](/img/structure/B1303247.png)

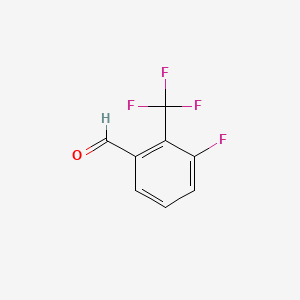

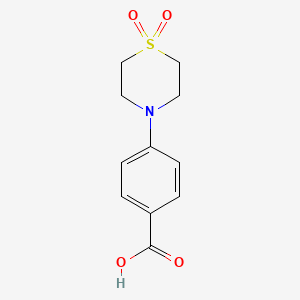

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanol](/img/structure/B1303267.png)

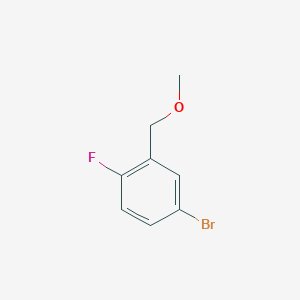

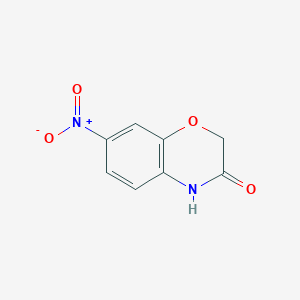

![1-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303271.png)

![N-[(3-methoxybenzyl)oxy]-1-hydrazinecarboxamide](/img/structure/B1303281.png)

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)